molecular formula C12H15N3O B15324152 3-(4-Ethoxyphenyl)-1-methyl-1h-pyrazol-5-amine

3-(4-Ethoxyphenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B15324152
M. Wt: 217.27 g/mol
InChI Key: BESTZNOICYHXIW-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxyphenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-3-16-10-6-4-9(5-7-10)11-8-12(13)15(2)14-11/h4-8H,3,13H2,1-2H3

InChI Key

BESTZNOICYHXIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=C2)N)C

Origin of Product

United States

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